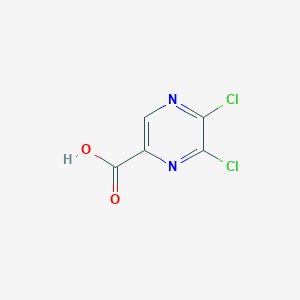

5,6-Dichloropyrazine-2-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5,6-dichloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNBAQAYLMLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604811 | |

| Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-42-3 | |

| Record name | 5,6-Dichloro-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76537-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 5,6-Dichloropyrazine-2-carboxylic Acid

Established synthetic routes to this compound and related pyrazine (B50134) derivatives often employ foundational reactions such as cyclization of acyclic precursors, regioselective halogenation, and oxidation of substituted pyrazines.

The formation of the core pyrazine ring is a critical step, which can be achieved through the condensation and cyclization of acyclic precursors. A common strategy involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For the synthesis of pyrazine carboxylic acids, precursors containing the required functionalities can be utilized.

One documented approach for creating the pyrazine carboxylic acid backbone, which could then be subsequently chlorinated, starts from acrylic acid. tandfonline.comdocumentsdelivered.com This method involves a sequence of reactions:

Bromination of acrylic acid.

Substitution reaction of the resulting product with ammonia.

Reaction with methylglyoxal (B44143) to form the heterocyclic ring.

Aromatization through dehydrogenation to yield pyrazine carboxylic acid. documentsdelivered.com

This multi-step process from simple acyclic starting materials highlights a versatile strategy for constructing the pyrazine core.

Table 1: Example of Precursor-Based Cyclization for Pyrazine Carboxylic Acid

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Acrylic acid | Bromine, Dichloromethane (B109758) | 2,3-Dibromopropanoic acid derivative | tandfonline.comdocumentsdelivered.com |

| 2 | Intermediate from Step 1 | Ammonia, Anhydrous ethanol (B145695) | Diamino derivative | tandfonline.comdocumentsdelivered.com |

| 3 | Intermediate from Step 2 | Methylglyoxal, Anhydrous ethanol | Dihydropyrazine carboxylic acid derivative | tandfonline.comdocumentsdelivered.com |

| 4 | Intermediate from Step 3 | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Pyrazine carboxylic acid | documentsdelivered.com |

While this specific example yields a non-chlorinated pyrazine carboxylic acid, the principle of constructing the ring from open-chain precursors is a fundamental strategy. The resulting pyrazine carboxylic acid would then need to undergo chlorination to produce the target compound.

The introduction of chlorine atoms onto the pyrazine ring at specific positions (regioselectivity) is a key challenge in the synthesis of this compound. The electron-deficient nature of the pyrazine ring makes electrophilic substitution difficult. slideshare.net Therefore, chlorination often proceeds through nucleophilic substitution on activated pyrazine derivatives or radical reactions at high temperatures.

A common precursor for similar compounds is 2-aminopyrazine. researchgate.net A plausible route to a dichlorinated pyrazine carbonitrile, which can be hydrolyzed to the carboxylic acid, involves several steps:

Regioselective chlorination of the pyrazine ring.

Further halogenation (e.g., bromination).

Cyanation via a palladium-catalyzed reaction.

A Sandmeyer-type reaction to replace an amino group with a second chlorine atom. researchgate.net

This highlights that achieving the desired 5,6-dichloro substitution pattern often requires a multi-step approach, controlling the regioselectivity at each stage.

Another important method is the direct chlorination of hydroxy- or aminopyrazines. For instance, hydroxypyrazines can be converted to their chloro-analogs using reagents like phosphorus oxychloride (POCl₃). mdpi.com A solvent-free method using equimolar POCl₃ and pyridine (B92270) as a base has been shown to be effective for large-scale chlorination of hydroxypyrimidines and -pyrazines at high temperatures (e.g., 160 °C). mdpi.com The synthesis of 3,5-dichloropyrazine-2-carboxamide (B1358749) has been achieved from 3,5-dichloropyrazine-2-carboxylic acid by first converting the acid to its acyl chloride with thionyl chloride, followed by reaction with ammonia. chemicalbook.com

Table 2: Common Chlorination Reagents and Methods for Pyrazine Derivatives

| Reagent | Substrate Type | Conditions | Product Type | Reference |

| Chlorine (gas) | Pyrazine | Vapor phase, 300-600 °C, water vapor | Monochloropyrazine | google.com |

| Phosphorus oxychloride (POCl₃) | Hydroxypyrazines | 160 °C, Pyridine (base), solvent-free | Chloropyrazines | mdpi.com |

| Thionyl chloride (SOCl₂) | Pyrazine carboxylic acids | Reflux | Pyrazine acyl chlorides | nih.gov |

| N-Chlorosuccinimide (NCS) | Aromatic compounds | Photocatalysis or other activation | Chloroaromatics | mdpi.com |

The synthesis of the closely related sulfachloropyrazine often starts from 2,6-dichloropyrazine (B21018), indicating that methods for producing this specific dichlorination pattern are established for industrial applications. google.com

The carboxylic acid group at the 2-position of the pyrazine ring is often introduced by the oxidation of a suitable precursor group, most commonly a methyl group. This is a standard transformation in heterocyclic chemistry.

One of the most common methods involves the oxidation of a methyl group attached to the pyrazine ring using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). orgsyn.org For example, 2-methyl-5,6-pyrazinedicarboxylic acid can be prepared from 2-methylquinoxaline (B147225) by oxidation with KMnO₄, which cleaves the benzene (B151609) ring to form two carboxylic acid groups. orgsyn.org A similar principle would apply to the oxidation of 5,6-dichloro-2-methylpyrazine to yield this compound.

Alternative oxidation systems can also be employed. The oxidation of quinoxaline (B1680401) to 2,3-pyrazinedicarboxylic acid has been achieved using sodium chlorate (B79027) as the oxidant in an acidic medium containing copper sulfate. google.com This method is described as being milder and easier to control than permanganate oxidation. google.com

Table 3: Oxidation Methods for Pyrazine Carboxylic Acid Synthesis

| Oxidizing Agent | Precursor | Product | Reference |

| Potassium permanganate (KMnO₄) | Quinoxaline | 2,3-Pyrazinedicarboxylic acid | orgsyn.org |

| Sodium chlorate (NaClO₃) / CuSO₄ | Quinoxaline | 2,3-Pyrazinedicarboxylic acid | google.com |

| Inorganic oxidizers (e.g., KMnO₄) | 3-Methyl benzopyrazine | 5-Methylpyrazine-2,3-dicarboxylic acid | google.com |

These oxidation reactions are a powerful tool for installing the carboxylic acid functionality onto a pre-existing, substituted pyrazine ring.

Advanced Synthetic Techniques and Reaction Conditions

To improve yield, purity, and scalability, advanced synthetic techniques and careful optimization of reaction conditions are employed.

The choice of solvent and temperature is crucial for controlling reaction rates, selectivity, and yield. For instance, in the synthesis of pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridine-2-yl)-amide], the reaction conditions were compared using dichloromethane at reflux versus dimethylformamide (DMF) at 100°C. patsnap.com

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating reactions in pyrazine chemistry. In the synthesis of 3-benzylaminopyrazine-2-carboxamides, microwave irradiation at 140°C for 30 minutes provided a time-efficient alternative to conventional heating at 70°C for 15 hours. mdpi.com

The large-scale chlorination of hydroxypyrazines using POCl₃ has been optimized to be performed without any solvent at 160°C in a sealed reactor, which simplifies downstream processing. mdpi.com In the preparation of sulfachloropyrazine, a key step involves the reaction of 2,6-dichloropyrazine with 4-aminobenzenesulfonamide in a solvent mixture of dimethylformamide and xylene at 140-145°C. google.com

Key considerations for large-scale production include:

Starting Material Availability: Utilizing inexpensive and readily available chemical feedstocks is crucial. researchgate.net

Process Simplicity: Reducing the number of synthetic steps and simplifying work-up procedures are important for efficiency and cost-reduction. google.com Solvent-free reactions are highly desirable as they reduce waste and simplify product isolation. mdpi.com

Safety and Environmental Impact: Avoiding hazardous reagents like strong, uncontrolled oxidants and minimizing the production of toxic waste are key concerns. documentsdelivered.com For example, developing synthetic routes that avoid large amounts of salt-containing wastewater is beneficial for environmental protection. google.com

Yield and Purity: Optimizing reaction conditions to maximize yield and achieve high product purity without the need for costly purification steps is a primary goal. researchgate.netgoogle.com

The synthesis of related compounds like sulfachloropyrazine highlights these principles, where processes are designed for multi-kilogram scale production by carefully selecting solvents, catalysts, and reaction temperatures to ensure a robust and economical process. google.comgoogle.com

Derivatization Strategies and Functional Group Transformations

This compound is a versatile heterocyclic compound whose reactivity is dominated by its two key functional features: the carboxylic acid group and the reactive chlorine atoms attached to the pyrazine ring. These sites allow for a variety of derivatization strategies aimed at modifying the molecule's properties or building more complex chemical structures.

The carboxylic acid moiety of this compound undergoes typical transformations, most notably esterification and amidation, to produce a range of functional derivatives. libretexts.org These reactions convert the acid into esters and amides, which are common intermediates in the synthesis of biologically active molecules. researchgate.net

Ester Formation: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reversible reaction, known as Fischer esterification, is driven towards the product by removing water as it is formed. chemguide.co.uk The general reaction involves heating the pyrazine carboxylic acid with the desired alcohol (ROH).

Amide Formation: Amide bond formation is a crucial reaction in medicinal chemistry. nih.gov For this compound, this can be accomplished through several standard protocols. A common and effective method involves a two-step process: first, the carboxylic acid is converted into a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂). mdpi.com The resulting 5,6-dichloropyrazine-2-carbonyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. mdpi.com

Alternatively, modern coupling agents can be used to facilitate amide formation directly from the carboxylic acid and an amine, often under milder conditions. nih.gov Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. nih.govnih.gov This method is particularly useful for coupling with sensitive or electron-deficient amines. nih.gov

Table 1: General Reactions of the Carboxylic Acid Group

| Transformation | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), Heat | Ester |

The pyrazine ring of this compound is electron-deficient, a characteristic that is further intensified by the presence of three electron-withdrawing groups (two chlorine atoms and a carboxylic acid). This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective replacement of the chlorine atoms.

Research and computational studies on substituted dichloropyrazines have established a clear pattern of regioselectivity. researchgate.net The electron-withdrawing carboxylic acid group at the C-2 position activates the pyrazine ring for nucleophilic attack. The substitution occurs preferentially at the C-5 position. researchgate.net This regioselectivity is attributed to the C-5 position having a lower steric hindrance compared to the C-6 position, which is flanked by the C-5 chlorine and the C-1 nitrogen.

A variety of nucleophiles can be employed to displace the C-5 chlorine atom, leading to a diverse array of 5-substituted-6-chloropyrazine-2-carboxylic acid derivatives. Common nucleophiles include ammonia, primary and secondary amines, and alkoxides like sodium methoxide. These reactions are typically conducted under mild to moderate conditions, such as heating in a suitable solvent like ethanol or dimethylformamide (DMF).

Table 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Reagents & Conditions | Major Product | Reference |

|---|---|---|---|

| Ammonia (NH₃) | NH₃, Ethanol, 60°C | 5-Amino-6-chloropyrazine-2-carboxylic acid | |

| Sodium Methoxide (NaOCH₃) | NaOCH₃, DMF, 80°C | 5-Methoxy-6-chloropyrazine-2-carboxylic acid | |

| Primary Amines (RNH₂) | RNH₂, THF, Room Temp. | 5-(Alkylamino)-6-chloropyrazine-2-carboxylic acid |

This compound and its derivatives serve as valuable synthons for the construction of more complex, fused heterocyclic systems. The strategic placement of functional groups allows for subsequent intramolecular or intermolecular cyclization reactions.

One common strategy involves introducing a nucleophile at the C-5 position that contains a second reactive site. For instance, reacting this compound with a bifunctional nucleophile like hydrazine (B178648) or a substituted o-phenylenediamine (B120857) can set the stage for a subsequent ring-closing reaction. The newly introduced functional group can then react with either the remaining chlorine atom at C-6 or the carboxylic acid group (or its derivative) at C-2 to form a new fused ring.

This approach allows for the synthesis of various bicyclic and polycyclic heterocyclic systems with a pyrazine core, such as pyrazolo[3,4-b]pyrazines or pyrazino[2,3-b]quinoxalines. These fused systems are of significant interest in medicinal chemistry and materials science. mdpi.com The specific heterocyclic system formed depends on the nature of the bifunctional reagent used and the reaction conditions employed for the cyclization step. nih.gov For example, a derivative like 5-hydrazinyl-6-chloropyrazine-2-carboxylic acid could potentially be cyclized to form a pyrazolo[3,4-b]pyrazine system.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed insights into the carbon-hydrogen framework.

The ¹H-NMR spectrum of 5,6-Dichloropyrazine-2-carboxylic acid is characterized by its simplicity, which directly reflects the limited number of protons in the molecule. The pyrazine (B50134) ring contains a single proton, which appears as a singlet in the spectrum. The chemical shift of this proton is influenced by the deshielding effects of the electronegative nitrogen atoms and the chlorine substituents on the aromatic ring. Typically, aromatic protons on pyrazine rings appear in the downfield region, and the presence of electron-withdrawing groups further shifts the signal to a lower field. organicchemistrydata.orggithub.io

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm. libretexts.orglibretexts.org This significant downfield shift is a characteristic feature of carboxylic acid protons and is subject to variations based on solvent and concentration due to hydrogen bonding. libretexts.orglibretexts.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 8.5 - 9.0 | Singlet (s) |

| Carboxyl-H (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C-NMR spectrum of this compound provides a clear count of the non-equivalent carbon atoms in the molecule. Due to the molecule's asymmetry, five distinct signals are expected, corresponding to the five carbon atoms.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160-185 ppm region. oregonstate.edulibretexts.org The carbon atoms of the pyrazine ring are also found in the downfield region of the spectrum. The carbons directly bonded to the chlorine atoms (C5 and C6) are significantly influenced by the electronegativity of the halogens, which affects their chemical shifts. The remaining pyrazine ring carbons (C2 and C3) will also have distinct resonances.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C2 (Pyrazine) | 145 - 155 |

| C3 (Pyrazine) | 130 - 140 |

| C5 (Pyrazine) | 150 - 160 |

| C6 (Pyrazine) | 150 - 160 |

Note: Predicted values are based on typical chemical shift ranges for substituted pyrazines and carboxylic acids. Actual values may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.govsdsu.edu For this compound, an HSQC spectrum would show a correlation cross-peak between the pyrazine proton signal and the signal of the carbon atom to which it is attached (C3). The carboxylic acid proton does not have a direct carbon-hydrogen bond and therefore will not show a correlation in an HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_ couplings). sdsu.edunih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this molecule, the pyrazine proton (on C3) would be expected to show HMBC correlations to the adjacent carbons C2 and C5, as well as to the carbonyl carbon of the carboxylic acid group. The carboxylic acid proton, in turn, could show a correlation to the C2 carbon. These long-range correlations provide definitive proof of the substitution pattern on the pyrazine ring.

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FTIR spectrum of this compound is dominated by characteristic absorption bands corresponding to its functional groups.

A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding to form dimers in the solid state. spectroscopyonline.comlibretexts.org The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹. libretexts.org The exact position can be influenced by conjugation and hydrogen bonding. spectroscopyonline.com

The spectrum will also feature absorptions corresponding to the pyrazine ring. The C-H stretching vibration of the lone aromatic proton is expected to appear around 3100-3000 cm⁻¹. nanoient.org The C=N and C=C stretching vibrations within the pyrazine ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. Finally, the C-Cl stretching vibrations will be observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=N, C=C Ring Stretching | 1600 - 1400 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Note: Predicted values are based on characteristic group frequencies. Actual values may vary.

Raman spectroscopy provides complementary information to FTIR spectroscopy. While strong IR absorptions are associated with large changes in the dipole moment, strong Raman signals arise from vibrations that cause a significant change in the polarizability of the molecule.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyrazine ring are expected to be particularly prominent. nanoient.orgresearchgate.net The C=O stretching vibration will also be visible, although it is often weaker in Raman than in IR spectra for carboxylic acids. researchgate.net The C-Cl stretching vibrations are also typically strong in the Raman spectrum. Raman spectroscopy is particularly useful for studying the low-frequency modes that are often difficult to observe in FTIR. nanoient.org

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Weak to Medium |

| Pyrazine Ring Breathing Modes | ~1000 | Strong |

| C-Cl Symmetric Stretch | 700 - 500 | Strong |

Note: Predicted values are based on general principles of Raman spectroscopy for similar compounds.

Analysis of Vibrational Wavenumbers and Band Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insight into the functional groups and skeletal structure of this compound. The analysis relies on the principle that molecular bonds and groups vibrate at characteristic frequencies upon absorbing infrared radiation. Theoretical calculations, often employing Density Functional Theory (DFT), are used alongside experimental data to assign specific vibrational modes. nih.gov

The vibrational spectrum of this compound is complex, with contributions from the carboxylic acid group, the dichlorinated pyrazine ring, and the coupling between these moieties.

Carboxylic Acid Group Vibrations:

O-H Stretch: The hydroxyl group of the carboxylic acid typically exhibits a very broad and strong absorption band in the FT-IR spectrum, generally found in the 2500–3300 cm⁻¹ region, which is characteristic of the strong intermolecular hydrogen bonding in the dimeric form of the acid.

C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum, expected to appear in the 1700–1750 cm⁻¹ range. Its precise position can be influenced by the electron-withdrawing nature of the adjacent dichloropyrazine ring.

C-O Stretch and O-H Bend: Vibrations corresponding to the C-O single bond stretch and the in-plane O-H bend are coupled and typically appear in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

Pyrazine Ring and C-Cl Vibrations:

Aromatic C-H Stretch: The lone C-H bond on the pyrazine ring is expected to show a stretching vibration above 3000 cm⁻¹. Studies on related dichloropyrazine systems predict these frequencies to be in the 3060-3100 cm⁻¹ range.

Ring Stretching Modes: The pyrazine ring itself gives rise to a series of characteristic stretching vibrations (C=C, C-N) in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹. For related dichloropyrazine compounds, ring stretching modes have been identified near 1610, 1420, 1180, and 1026 cm⁻¹.

C-Cl Vibrations: The carbon-chlorine stretching vibrations are a key indicator of the halogen substituents. These bands are typically found in the lower frequency region of the mid-IR spectrum, with theoretical calculations on similar molecules placing the C-Cl stretching vibrations near 435 cm⁻¹.

A summary of expected vibrational bands based on analyses of analogous compounds is presented below. researchgate.net

Table 1: Predicted Vibrational Wavenumbers and Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3100–3000 | Medium | Aromatic C-H stretching |

| 3300–2500 | Strong, Broad | O-H stretching (from carboxylic acid dimer) |

| 1750–1700 | Strong | C=O stretching (from carboxylic acid) |

| 1600–1400 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| 1440–1300 | Medium | In-plane O-H bending |

| 1320–1210 | Medium | C-O stretching |

| ~1130 | Medium | Pyrazine ring breathing mode |

| Below 800 | Medium | C-Cl stretching |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₅H₂Cl₂N₂O₂), the monoisotopic molecular weight is approximately 191.95 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. Due to the presence of two chlorine atoms, this peak will appear as a characteristic cluster of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion will manifest as three peaks:

M⁺˙: (containing two ³⁵Cl atoms) at m/z ≈ 192

(M+2)⁺˙: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z ≈ 194

(M+4)⁺˙: (containing two ³⁷Cl atoms) at m/z ≈ 196

The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for a dichlorinated compound.

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. Key fragmentation pathways for carboxylic acids include the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl group, leading to an acylium ion [M-17]⁺. miamioh.edu

Loss of the Carboxyl Group (•COOH): Alpha-cleavage can result in the loss of the entire carboxylic acid group as a radical, yielding a fragment corresponding to the dichloropyrazinyl cation [M-45]⁺. libretexts.org This is often a prominent peak.

Decarboxylation (Loss of CO₂): Fragmentation can also proceed via the loss of a neutral carbon dioxide molecule, giving the [M-44]⁺˙ ion.

Loss of Chlorine: Subsequent fragmentation of the pyrazine ring ions can involve the sequential loss of chlorine atoms (Cl•) or hydrogen chloride (HCl).

A probable fragmentation pathway is summarized in the table below.

Table 2: Probable Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Ion Structure | Description of Loss |

| 192 | [C₅H₂Cl₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [C₅H₂Cl₂N₂O]⁺ | Loss of •OH from carboxyl group |

| 147 | [C₄H₂Cl₂N₂]⁺ | Loss of •COOH from parent ion |

| 112 | [C₄H₂ClN₂]⁺ | Loss of Cl from the [M-COOH]⁺ ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the pyrazine ring, modified by the chloro and carboxylic acid substituents.

Pyrazine itself exhibits two main absorption bands: researchgate.net

A moderately intense band around 260 nm, attributed to a π→π* transition within the aromatic system.

A weaker, more structured band at longer wavelengths, typically around 310-330 nm, corresponding to a symmetry-forbidden n→π* transition, involving the non-bonding electrons on the nitrogen atoms. researchgate.net

The substituents on the pyrazine ring significantly influence the absorption spectrum:

Chloro Groups (Cl): As auxochromes with lone pairs of electrons, chlorine atoms can participate in resonance with the ring. They are also electron-withdrawing via induction. This combination typically leads to a bathochromic (red) shift of the π→π* and n→π* transitions.

Carboxylic Acid Group (-COOH): This electron-withdrawing group, when conjugated with the aromatic ring, also causes a bathochromic shift of the absorption bands.

Therefore, for this compound, the π→π* and n→π* transitions are expected to be shifted to longer wavelengths compared to unsubstituted pyrazine. Recent studies on dichlorinated pyrazine derivatives show significantly red-shifted fluorescence emissions, which is consistent with a smaller HOMO-LUMO energy gap and absorption at longer wavelengths. acs.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Description |

| π→π | 270–290 | High-intensity absorption due to electron excitation in the conjugated pyrazine ring system. |

| n→π | 320–350 | Low-intensity absorption involving non-bonding electrons from nitrogen atoms exciting to an anti-bonding orbital. |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's purity and stoichiometric composition. researchgate.net

The molecular formula for this compound is C₅H₂Cl₂N₂O₂. Its molecular weight is 192.98 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (5 × 12.011) / 192.98 × 100% = 31.11%

Hydrogen (H): (2 × 1.008) / 192.98 × 100% = 1.04%

Chlorine (Cl): (2 × 35.453) / 192.98 × 100% = 36.74%

Nitrogen (N): (2 × 14.007) / 192.98 × 100% = 14.52%

Oxygen (O): (2 × 15.999) / 192.98 × 100% = 16.58%

In a research setting, these calculated values would be compared against the experimentally determined values from a CHN analyzer or other elemental analysis methods. mdpi.com A close match between the "Calculated" and "Found" values (typically within ±0.4%) is a standard criterion for confirming the identity and purity of a synthesized compound.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 31.11 |

| Hydrogen | H | 1.008 | 2 | 2.016 | 1.04 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 36.74 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.52 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.58 |

| Total | 192.989 | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By focusing on the electron density, DFT methods can accurately and efficiently predict a wide range of molecular properties. Functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) are commonly used to provide reliable results for heterocyclic systems. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 5,6-Dichloropyrazine-2-carboxylic acid, this process involves calculating the molecular structure where the net forces on all atoms are negligible.

The optimized structure is characterized by a pyrazine (B50134) ring, which forms the core aromatic framework. The two electron-withdrawing chlorine atoms at positions 5 and 6, along with the carboxylic acid group at position 2, significantly influence the geometry and electronic distribution of the ring. The carboxylic acid group is typically planar and may be slightly twisted relative to the pyrazine ring. This optimization provides the foundational data for all subsequent electronic structure analyses.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | 192.98 g/mol |

| Core Structure | Pyrazine Heterocycle |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO. The analysis of these orbitals can indicate regions susceptible to nucleophilic or electrophilic attack and the potential for intramolecular charge transfer (ICT).

Table 2: Representative FMO Data from DFT Calculations The following data is illustrative of typical DFT output for this type of analysis.

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.25 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.10 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | 5.15 |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, signifying electron-rich areas. These sites are prone to electrophilic attack and are associated with lone pairs of electrons, such as those on the nitrogen and carbonyl oxygen atoms. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, signifying electron-poor areas. These sites are susceptible to nucleophilic attack, with the most positive region typically found around the acidic proton of the carboxylic acid group. researchgate.net

For this compound, the MEP map would clearly identify the nitrogen atoms and the carbonyl oxygen as primary sites for electrophilic interaction, while the carboxylic hydrogen would be the main site for nucleophilic interaction.

Table 3: Predicted Reactive Sites based on MEP Analysis

| Site | Type of Potential | Predicted Reactivity |

|---|---|---|

| Pyrazine Nitrogen Atoms | Negative (Electron-Rich) | Susceptible to Electrophilic Attack |

| Carbonyl Oxygen (C=O) | Negative (Electron-Rich) | Susceptible to Electrophilic Attack |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and delocalization of electron density within a molecule. usc.edu It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction is a measure of the intensity of delocalization; a higher E(2) value indicates a stronger interaction. orientjchem.orgaimspress.com

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) The following data is illustrative of typical NBO analysis output.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π* (C2-N3) | ~25.5 | Lone Pair → Antibonding (π) |

| LP (1) N4 | π* (C3-C5) | ~28.2 | Lone Pair → Antibonding (π) |

DFT calculations, specifically after performing geometry optimization and vibrational frequency analysis, can be used to predict key thermodynamic parameters. researchgate.net These calculations provide values for standard thermodynamic functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.netresearchgate.net This information is crucial for understanding the stability of the molecule and the energetics of potential reactions it might undergo. The calculations are typically performed at a standard state (e.g., 298.15 K and 1 atm).

Table 5: Illustrative Thermodynamic Parameters from DFT Calculations

| Parameter | Description | Representative Value |

|---|---|---|

| Enthalpy (H) | Total heat content of the system | Varies (e.g., in Hartrees) |

| Entropy (S) | Measure of molecular disorder or randomness | Varies (e.g., in cal/mol·K) |

| Gibbs Free Energy (G) | Energy available to do work | Varies (e.g., in Hartrees) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activity or physical properties, respectively. nih.gov These models rely on molecular descriptors, which are numerical values that characterize the molecule.

Many of these descriptors can be derived directly from DFT calculations. mit.edu For instance, properties like HOMO-LUMO energies, MEP values at specific sites, and NBO charges can serve as powerful descriptors in a QSAR model. researchgate.net For this compound and its derivatives, QSAR studies could be employed to predict their potential efficacy as therapeutic agents or other functional materials, thereby guiding the synthesis of new compounds with enhanced activity. nih.gov

Descriptor Calculation and Model Development

The foundation of predictive modeling lies in the numerical representation of a molecule's structure through descriptors. Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies aim to build mathematical models that correlate these descriptors with specific chemical or biological endpoints. nih.govmdpi.com

The process begins with the generation of a molecule's 3D structure, from which a vast number of molecular descriptors can be calculated using specialized software. mdpi.com These descriptors fall into various categories, each capturing a different aspect of the molecule's topology, geometry, and electronic properties. For this compound, with its molecular formula C5H2Cl2N2O2, these calculations would quantify its structural and physicochemical characteristics.

Table 1: Representative Molecular Descriptor Categories for Model Development

| Descriptor Category | Description | Relevance to this compound |

|---|---|---|

| Constitutional Descriptors | Based on the molecular formula, including molecular weight, atom counts, and bond counts. | Provides basic information like the molecular weight of 192.98 g/mol . |

| Topological Descriptors | 2D descriptors that describe atomic connectivity and branching. | Characterizes the pyrazine ring system and the arrangement of its substituents. |

| Geometrical Descriptors | 3D descriptors related to the molecule's spatial arrangement, such as size, shape, and surface area. | Defines the three-dimensional shape resulting from its specific bond lengths and angles. |

| Physicochemical Descriptors | Includes properties like logP (lipophilicity), topological polar surface area (TPSA), and counts of hydrogen bond donors/acceptors. | Crucial for predicting solubility, permeability, and potential for intermolecular interactions. |

| Quantum-Chemical Descriptors | Derived from quantum mechanics calculations, describing electronic properties like orbital energies (HOMO/LUMO) and partial charges. | Provides insight into the molecule's reactivity and electrostatic interaction potential. |

This table is illustrative of the types of descriptors calculated in a typical QSAR/QSPR study.

Once calculated, these descriptors serve as the independent variables in the development of a statistical model. Various mathematical methods, from multiple linear regression to more complex machine learning algorithms like support vector machines, are employed to create a robust model that can accurately predict the property of interest. mdpi.comnih.gov

Predictive Modeling of Chemical Properties and Biological Activities

The models developed from descriptor calculations are used to predict a wide array of endpoints. This includes fundamental chemical properties such as boiling point and enthalpy of formation, as well as complex biological activities. mdpi.com Predictive modeling is a cornerstone of modern drug discovery and chemical safety assessment, offering a high-throughput method to screen and prioritize compounds. nih.gov

For molecules containing a carboxylic acid group, predictive models have been successfully developed to assess their interaction with specific enzymes. For instance, support vector classifiers have been used to predict the reactivity of carboxylic acid reductases, enzymes that convert carboxylic acids to aldehydes. nih.gov Such models can help identify which molecules are likely substrates for a given enzyme. nih.gov

Furthermore, hybrid QSAR models can be developed by integrating chemical structure descriptors with data from short-term biological assays, such as in vitro cytotoxicity data. nih.gov This approach has been shown to significantly improve the accuracy of predictions for complex in vivo outcomes like toxicity. nih.gov While specific predictive models for the biological activities of this compound are not widely published, the established methodologies provide a clear framework for how its potential activities could be computationally assessed.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is an essential tool in structure-based drug design for understanding potential mechanisms of action. The study of these interactions has evolved from the early, rigid "lock-and-key" model to more sophisticated theories like "induced-fit" and "conformational selection," which acknowledge the flexibility of both the ligand and the protein. nih.govfrontiersin.org Modern docking programs are capable of modeling this flexibility, providing a more dynamic and realistic view of the binding event. frontiersin.org

Ligand-Protein Interaction Modeling

The molecular docking process involves several key steps. First, the three-dimensional structures of the ligand (this compound) and the target protein are prepared. A specific region on the protein, known as the binding site or active site, is defined. A search algorithm then systematically explores different positions and orientations of the ligand within this site. nih.gov

Each potential binding pose is evaluated by a scoring function, which estimates the binding affinity. The primary goal is to identify the most favorable binding mode and analyze the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The carboxylic acid group and pyrazine nitrogens of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The pyrazine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The two chlorine atoms can form halogen bonds, which are specific non-covalent interactions.

Coordinate Bonds: If the active site contains a metal ion, the carboxylic acid group could form a coordinate bond, as seen in the interaction of some inhibitors with zinc-containing enzymes like carbonic anhydrase.

Analyzing these interactions provides a molecular basis for a compound's potential biological activity. youtube.com

Conformational Analysis and Binding Affinity Predictions

A critical aspect of flexible docking is the conformational analysis of the ligand. frontiersin.org The algorithm samples numerous possible shapes (conformations) of the molecule by rotating its single bonds, seeking the one that best fits the binding site. youtube.com The output of a docking simulation is typically a set of the best-scoring poses ranked by their predicted binding affinity. nih.gov

This binding affinity is often reported as a binding free energy score (ΔG), usually in units of kcal/mol. A lower (more negative) energy score generally signifies a more stable ligand-protein complex and thus a higher predicted binding affinity. nih.gov These predictions are invaluable for virtual screening, where large libraries of compounds are computationally docked and ranked to identify promising candidates for further experimental investigation. nih.gov While this methodology is broadly applicable, specific molecular docking studies detailing the binding of this compound to particular protein targets are not prominently featured in the available scientific literature.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,6-Dichloropyrazine-2,3-dicarboxylic acid |

| Aldehydes |

| Carbonic anhydrase |

| Lisinopril |

| Quinapril |

Structure Activity Relationship Sar Studies of 5,6 Dichloropyrazine 2 Carboxylic Acid Derivatives

Impact of Halogen Substitution on Pyrazine (B50134) Ring Reactivity

The pyrazine ring is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. uoanbar.edu.iq This inherent electron deficiency deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms. uoanbar.edu.iq

The presence of two chlorine atoms at the C5 and C6 positions of 5,6-dichloropyrazine-2-carboxylic acid profoundly influences the ring's reactivity. Chlorine, being a halogen, exerts a strong electron-withdrawing inductive effect (-I effect). This effect further depletes the electron density of the pyrazine ring, making the chlorinated carbon positions (C5 and C6) highly electrophilic. Consequently, these positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature exploited in the synthesis of a wide array of derivatives, where the chlorine atoms can be displaced by various nucleophiles such as amines, alcohols, or thiols to generate new analogs with diverse functionalities. The ease of this substitution provides a convenient handle for systematically modifying the scaffold to probe interactions with biological targets.

Influence of Carboxylic Acid Moiety on Molecular Interactions

The carboxylic acid group at the C2 position is a critical component of the pharmacophore for many biologically active pyrazine derivatives. This functional group can significantly influence a molecule's properties, including its solubility, acidity, and, most importantly, its ability to interact with biological targets like enzymes or receptors. wiley-vch.de

As a versatile hydrogen bonding unit, the carboxylic acid can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen and hydroxyl oxygen). wiley-vch.de This allows it to form strong and specific interactions with amino acid residues in a protein's binding site, anchoring the molecule in an optimal orientation for biological effect. At physiological pH, the carboxylic acid group is often deprotonated to form a carboxylate anion. This negative charge can engage in potent ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, further enhancing binding affinity. wiley-vch.de

The interaction of pyrazine derivatives with targets often involves the nitrogen atoms of the pyrazine ring, which primarily act as hydrogen bond acceptors. scispace.com The strategic placement of the carboxylic acid group complements these interactions, creating a multi-point binding profile that can contribute to both potency and selectivity. However, the ionizable nature of carboxylic acids can also present challenges, such as limited passive diffusion across biological membranes, prompting medicinal chemists to sometimes explore bioisosteric replacements like tetrazoles or sulfonamides to improve pharmacokinetic properties while preserving key binding interactions. wiley-vch.denih.gov

Correlation of Structural Modifications with Biological Potency

Systematic structural modifications of the this compound scaffold have led to the discovery of derivatives with a range of biological activities, including antitubercular, antifungal, and anticancer effects. The correlation between these modifications and the resulting biological potency is central to SAR.

One key area of modification is the conversion of the carboxylic acid to an amide. Studies on a series of amides prepared from 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid revealed important SAR trends against Mycobacterium tuberculosis. nih.gov The biological activity was found to be dependent on the lipophilicity (log P) of the compounds. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (Compound 2o in the study) showed the highest antituberculotic activity (72% inhibition) and also possessed the highest lipophilicity (log P = 6.85). nih.gov Conversely, certain substitutions were found to be detrimental; amides with a 2-methyl substituent on the phenyl ring generally had lower activity, suggesting that steric hindrance near the amide linkage is disadvantageous for biological interactions. nih.gov

| Compound | Substituent at C5 | Amide Moiety | Lipophilicity (log P) | % Inhibition of M. tuberculosis |

|---|---|---|---|---|

| 2d | H | 3-Methylphenyl | 4.01 | 24% |

| 2f | tert-Butyl | 3-Methylphenyl | 5.46 | 54% |

| 2o | tert-Butyl | 3,5-Bis(trifluoromethyl)phenyl | 6.85 | 72% |

Further studies have explored other modifications. In a series of 5-aroylpyrazine-2-carboxylic acid derivatives, it was found that converting the amide to a thioamide could enhance antimicrobial activity. researchgate.net Specifically, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed promising activity against M. tuberculosis with 90% inhibition. researchgate.net

In the context of anticancer activity, derivatives of pyrazinoic acid have also been evaluated. One study synthesized a series of twenty derivatives and tested them against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com The most potent compound, a complex derivative designated P16, exhibited an IC₅₀ of 6.11 μM against the A549 lung cancer cell line. scispace.com Similarly, studies on phenazine-1-carboxylic acid acylhydrazones, which share a related heterocyclic core, demonstrated how substitutions on the phenyl ring of the hydrazone moiety impact cytotoxicity against HeLa and A549 cells. mdpi.com For example, introducing a hydroxyl group at the para-position (compound 3d in the study) resulted in the strongest effect on both cell lines. mdpi.com These findings highlight that even distal modifications can have a profound impact on biological potency.

| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) - HeLa Cells | IC₅₀ (μM) - A549 Cells |

|---|---|---|---|

| 3a | None (Benzaldehyde) | >100 | >100 |

| 3b | 4-Methyl | 23.41 | 30.34 |

| 3d | 4-Hydroxy | 12.56 | 15.28 |

| 3f | 4-Nitro | 20.17 | 25.32 |

The relationship between chemical reactivity and biological potency is not always linear and can sometimes be described by a parabolic curve. nih.gov This implies that there is an optimal balance between the stability of a compound and its reactivity required to interact effectively with its biological target. nih.gov

Rational Design Principles for Optimized Pyrazine Scaffolds

The SAR data gathered from synthesizing and testing derivatives provide the foundation for the rational design of new, optimized compounds. Rational design employs a variety of strategies, including computational modeling and the application of medicinal chemistry principles, to guide the development of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

A key approach is the use of computational screening and molecular docking. nih.govrjpbcs.com For example, a computational screen of a virtual library against the TrkA kinase crystal structure identified a novel pyrazine-based pharmacophore, which led to the synthesis of a series of potent TrkA inhibitors. nih.gov Molecular docking studies are frequently used to predict how a molecule will bind to its target protein and to rationalize observed SAR. researchgate.net For instance, the predicted binding mode of 6-chloro-N-octylpyrazine-2-carboxamide within the InhA protein of M. tuberculosis helped to explain its potential activity. researchgate.net Such studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, thereby guiding the design of new analogs with a higher predicted affinity.

Another fundamental principle is bioisosterism, which involves replacing a functional group with another group that has similar physical or chemical properties to enhance a desired characteristic without losing biological activity. nih.gov The carboxylic acid moiety, while crucial for binding, can lead to poor membrane permeability. wiley-vch.de A rational design approach might replace the carboxylic acid with a bioisostere, such as a tetrazole, which mimics the acidic nature and geometry of the carboxylate but can offer different physicochemical properties, potentially improving oral bioavailability. wiley-vch.denih.gov

Emerging Research Frontiers and Potential Applications

Utilization in Advanced Materials Science

The development of advanced materials, particularly porous crystalline solids like metal-organic frameworks (MOFs), represents a significant frontier for pyrazine-based compounds. frontiersin.orgdrpress.org MOFs are constructed from metal ions or clusters linked together by organic molecules, known as ligands, to form one-, two-, or three-dimensional structures. drpress.orgnih.gov These materials are notable for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. frontiersin.orgwpi.edu

The suitability of a molecule to act as a ligand in MOF synthesis depends on its ability to coordinate with metal centers. Aromatic polycarboxylic acids are frequently used as organic linkers for this purpose. drpress.orgajol.info 5,6-Dichloropyrazine-2-carboxylic acid, with its pyrazine (B50134) nitrogen atoms and carboxylic acid group, possesses the necessary functional groups to act as a polydentate ligand, bridging multiple metal ions. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. researchgate.net

While direct synthesis of MOFs using this compound is an area of emerging research, studies on analogous pyrazine carboxylic acids demonstrate the principle. For instance, pyrazine-2,5-dicarboxylic acid has been used to synthesize coordination polymers with transition metals like manganese and strontium, forming complex three-dimensional frameworks. researchgate.net Similarly, derivatives of 2,2′-bipyridine-4,4′-dicarboxylic acid have been successfully used to create 2D metal-organic frameworks with cadmium and zinc, which exhibit crystalline-to-crystalline transformation upon activation and show potential for carbon dioxide capture. frontiersin.org The structural features of these ligands are comparable to this compound, suggesting its potential as a valuable building block for new functional MOFs.

Table 1: Examples of MOFs constructed from Pyrazine-related Ligands

| Ligand | Metal Ion(s) | Resulting Framework Type | Potential Application | Reference(s) |

|---|---|---|---|---|

| 2,2′-bipyridine-4,4′-dicarboxylic acid | Cd(II), Zn(II) | 2D Interdigitated Network | CO₂ and H₂ Capture | frontiersin.org |

| Pyrazine-2,5-dicarboxylic acid | Mn(II) | 3D Polymeric Network | Not specified | researchgate.net |

| Pyrazine-2,3-dicarboxylic acid | Zn(II) | Coordination Polymer | Luminescence | nih.gov |

Chelation Chemistry and Metal Complexation

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The resulting structure is called a chelate complex. The functional groups on this compound—specifically the ring nitrogens and the carboxylic acid—make it an effective chelating agent for a variety of metal ions. researchgate.net Transition metal complexes involving carboxylate anions can exhibit a wide array of bonding modes, including monodentate, bidentate chelating, and bridging, which leads to significant structural diversity. orientjchem.orgscispace.com

The coordination chemistry of pyrazine derivatives is well-documented. The nitrogen atoms in the pyrazine ring, along with the oxygen atoms from carboxylate groups, can coordinate with metal ions to form stable complexes. nih.govjcmimagescasereports.org For example, pyridine-2,6-dicarboxylic acid, an analog, is known to be a versatile multidentate ligand that forms stable complexes with various metal ions through its two carboxylate oxygens and the pyridine (B92270) nitrogen. ajol.info Similarly, pyridine-2,6-bis(thiocarboxylic acid) has been shown to form complexes with at least 14 different metals. nih.gov

Research on related molecules provides insight into the potential of this compound. The reaction of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid with cadmium dichloride results in a two-dimensional coordination polymer where the cadmium atom is seven-fold coordinated by pyrazine and pyridine nitrogen atoms, water molecules, and carboxylate oxygen atoms. nih.gov In this structure, the ligand demonstrates both tridentate and monodentate coordination. The ability of such molecules to form robust coordination polymers underscores the potential of this compound in designing novel metal-organic materials with specific electronic or physical properties. mdpi.com

Table 2: Metal Complexation by Pyrazine and Pyridine Carboxylic Acid Derivatives

| Ligand | Metal Ion | Coordination Environment | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid | Cd(II) | Sevenfold coordinated by N,N',O-tridentate and O-monodentate manner | 2D Coordination Polymer | nih.gov |

| Pyridine-2,6-dicarboxylic acid | Co(II), Ni(II), Cu(II), Zn(II) | Coordination via two carboxylate oxygens and one pyridine nitrogen | Metal Complexes | ajol.info |

| Pyrazine-2,5-dicarboxylic acid | Sr(II) | Ninefold coordinated by seven oxygen and two nitrogen atoms | 3D Molecular Framework | researchgate.net |

Catalytic Applications of Pyrazine Derivatives

Pyrazine derivatives are emerging as important scaffolds in the field of catalysis. tandfonline.com Their utility stems from their ability to be incorporated into larger structures, such as MOFs, or to be used in homogeneous catalysis systems. nih.gov The catalytic activity can arise from the metal centers coordinated by the pyrazine ligand or from the functional groups on the pyrazine ring itself.

MOFs constructed from pyrazine-based ligands can serve as heterogeneous catalysts. nih.gov These materials offer several advantages, including high concentrations of well-defined active sites within a porous structure that allows for the recognition and transport of substrates and products. nih.gov For instance, MOFs have been designed to mimic the catalytic activity of enzymes like carbonic anhydrase by incorporating metal centers (such as Zn or Co) that replicate the enzyme's active site. wku.edu Coordination polymers made from ligands like 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole have shown photocatalytic activity in the degradation of dyes and antibiotics. mdpi.com

Beyond MOFs, pyrazine derivatives are used in other catalytic contexts. They can be employed in coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. tandfonline.com Furthermore, recent advances in metallaphotoredox catalysis have demonstrated that carboxylic acids can be used as adaptive functional groups for diverse transformations, including alkylation, arylation, and amination, using first-row transition metals like nickel and copper. nih.gov This suggests that this compound could serve as a substrate in such catalytic systems, enabling the introduction of the dichloropyrazinyl moiety into various molecular scaffolds. The synthesis of pyrazinamide (B1679903) derivatives, for example, has been achieved using lipase-catalyzed reactions in a continuous-flow system, highlighting a green and efficient biocatalytic approach. nih.gov

Table 3: Catalytic Applications of Pyrazine-based Compounds

| Compound/Material Type | Catalytic Application | Type of Reaction | Mechanism/Principle | Reference(s) |

|---|---|---|---|---|

| Pyrazine Compounds | General Organic Synthesis | Suzuki, Buchwald-Hartwig, Oxidative Coupling | Framework for coupling reactions | tandfonline.com |

| Metal-Organic Frameworks (MOFs) | Enzyme Mimicry | CO₂ Hydration (Carbonic Anhydrase Mimic) | Metal center mimics enzyme active site | wku.edu |

| Carboxylic Acids | Metallaphotoredox Catalysis | Alkylation, Arylation, Amination, Halogenation | Direct use of the native carboxylic acid functionality | nih.gov |

| Mn(II)-based Coordination Polymer | Photocatalysis | Degradation of dyes and antibiotics | Light-driven decomposition of pollutants | mdpi.com |

Q & A

Q. What synthetic routes are commonly used to prepare 5,6-Dichloropyrazine-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Chlorination of pyrazine precursors followed by carboxylation. For example, 6-chloropyrazinoic acid reacts with 2,4,6-trichlorobenzoyl chloride (to avoid regulated thionyl chloride) under anhydrous conditions to yield the carboxamide intermediate, which is hydrolyzed to the carboxylic acid .

- Route 2 : Hydrolysis of methyl esters (e.g., methyl 5-chloro-6-methyl-2-pyrazine carboxylate) using K₂CO₃ in water at room temperature, achieving ~39% yield after acidification .

Optimization: Adjust stoichiometry, solvent polarity, and reaction time. For example, prolonged stirring in Route 2 improves ester cleavage efficiency.

Q. Which spectroscopic techniques are used to confirm the structure of this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts. For pyrazine derivatives, aromatic protons appear downfield (δ 8.5–9.5 ppm), while carboxylic protons are absent due to deprotonation .

- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, and N–H/N–Cl bonds at 3300–3500 cm⁻¹ and 600–800 cm⁻¹, respectively .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 193.97 for C₅H₂Cl₂N₂O₂) .

Q. What purity standards and analytical methods ensure the reliability of this compound in experiments?

- Methodological Answer :

- Purity criteria : >95% purity (HPLC), verified via reverse-phase chromatography with UV detection at 254 nm .

- Impurity profiling : Use reference standards (e.g., EP Impurity B) to identify byproducts like methyl esters or diamino derivatives .

- Stability testing : Monitor decomposition under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to detect toxic byproducts (e.g., HCl gas or nitrogen oxides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Factorial design : Systematically test variables (e.g., pH, solvent, temperature) to isolate factors affecting bioactivity. For example, plasma stability assays in rat serum can clarify discrepancies between in vitro and in vivo results .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific anomalies. Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. What strategies optimize the stability of this compound in biological assays?

- Methodological Answer :

- pH control : Maintain pH >6 to prevent acid-catalyzed decomposition. Buffers like phosphate (pH 7.4) are preferred over acetate .

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to minimize hydrolysis. Pre-saturate solutions with N₂ to reduce oxidative degradation .

- Lyophilization : Store as a lyophilized powder at -20°C, reconstituting fresh before use to avoid aqueous degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance target binding (e.g., Mycobacterium tuberculosis enoyl reductase) .

- Side-chain diversification : Synthesize carboxamides via coupling with aryl amines, then assess MIC values against bacterial panels. Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize candidates .

- Data table :

| Derivative | Substituent | MIC (μg/mL) | Docking Score (kcal/mol) |

|---|---|---|---|

| Parent | None | 64 | -7.2 |

| Derivative A | -CF₃ | 8 | -9.1 |

| Derivative B | -NHCOPh | 16 | -8.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。